molecular formula C4H7ClFN3 B2702263 (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 2306260-91-1

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B2702263
CAS No.: 2306260-91-1
M. Wt: 151.57
InChI Key: WLDOUGCTYZTBLU-UHFFFAOYSA-N
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Description

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride (CAS 2306260-91-1) is a high-purity chemical building block featuring a fluorinated pyrazole core with a primary amine functional group, supplied as its stable hydrochloride salt. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of novel heterocyclic compounds. Pyrazole derivatives are extensively investigated for their biological activities, with recent scientific literature highlighting their significant potential as antimicrobial agents. Research indicates that compounds based on the pyrazole moiety have demonstrated potent activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger . Furthermore, the pyrazole scaffold is recognized as a privileged structure in the design of inhibitors for metalloproteinases like meprin α and β, which are emerging targets in diseases including cancer, Alzheimer's, and fibrotic disorders . The incorporation of a fluorine atom can favorably influence the molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability. With a molecular formula of C 4 H 7 ClFN 3 and a molecular weight of 151.57 g/mol , this amine is readily available for further derivatization via amide coupling or reductive amination, making it a valuable intermediate for constructing diverse compound libraries for biological screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols, as the compound may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

(3-fluoro-1H-pyrazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDOUGCTYZTBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions, often using methanamine or its derivatives.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride exhibits anti-inflammatory and anticancer properties. Studies have shown that it can modulate enzyme activity and receptor binding, leading to altered cellular signaling pathways that may reduce inflammation or inhibit tumor growth.

Case Study: Anti-inflammatory Activity
In vitro studies have demonstrated that this compound inhibits the activity of specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. Molecular docking studies suggest that it effectively binds to the active sites of these enzymes, providing insights into its mechanism of action.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its unique structure allows for various modifications to create derivatives with enhanced biological activity or novel properties.

CompoundStructure FeaturesBiological Activity
(5-fluoro-3-phenyl-1H-pyrazole-4-carboxylic acid)Carboxylic acid groupAnti-inflammatory
(5-fluoro-1H-pyrazol-3-yl)methanolHydroxyl groupAntimicrobial
(5-fluoro-1H-pyrazol-3-yl)acetic acidAcetic acid groupAnticancer

Biological Studies

Enzyme Inhibition Studies
The compound has been used in studies focusing on enzyme inhibition, particularly targeting pathways involved in cancer progression. The results indicate that it may inhibit key enzymes, thereby affecting tumor cell proliferation .

Case Study: Anticancer Activity
In a study assessing the anticancer efficacy against human tumor cells, this compound exhibited significant cytotoxic effects, with mean growth inhibition values indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. The methanamine group allows for covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in heterocyclic cores, substituents, and physicochemical properties. Below is a comparative analysis:

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties Price (per 100 mg) References
(5-Fluoro-1H-pyrazol-3-yl)methanamine HCl C₄H₇ClFN₃ 150.58 5-Fluoro on pyrazole High electronegativity, potential metabolic stability, compact structure $675
(5-Phenyl-1H-pyrazol-3-yl)methanamine HCl C₁₀H₁₂ClN₃ 209.68 5-Phenyl on pyrazole Increased hydrophobicity, bulkier aromatic group Not listed
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 4-Chlorophenyl on thiazole Sulfur-containing heterocycle, higher melting point (268°C) ~$110*
1-[1-(4-Methylphenyl)-1H-pyrazol-3-yl]methanamine HCl C₁₁H₁₄ClN₃ 223.70 4-Methylphenyl on pyrazole Enhanced lipophilicity, steric hindrance from methyl group Not listed

*Price estimated from (¥12,300/250 mg ≈ $110/250 mg).

Key Differences and Implications

Fluorine vs. Chlorophenyl-thiazole derivatives (e.g., ) exhibit higher molecular weights and melting points due to sulfur’s polarizability and chlorine’s mass .

Heterocyclic Core :

  • Pyrazole (two adjacent nitrogen atoms) vs. thiazole (nitrogen and sulfur): Pyrazoles are more electron-deficient, influencing hydrogen bonding and solubility. Thiazoles may confer distinct pharmacokinetic profiles due to sulfur’s electronegativity .

Cost and Accessibility: The fluorinated pyrazole derivative is notably more expensive ($675/100 mg) than thiazole-based analogs, reflecting fluorine’s challenging incorporation and niche applications .

Research and Application Insights

  • Fluorine’s Role: Fluorine enhances metabolic stability and bioavailability in drug candidates, making the target compound advantageous over non-fluorinated analogs like the phenyl-substituted pyrazole .
  • Thiazole vs. Pyrazole : Thiazole derivatives () are often explored for antimicrobial activity, whereas pyrazole derivatives are prioritized in kinase inhibitor design due to their planar geometry .

Biological Activity

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Target Interactions

Pyrazole derivatives, including this compound, are known to interact with various biological targets. They exhibit high affinity for multiple receptors and enzymes, influencing several biochemical pathways. Notably, they can inhibit enzymes involved in nucleic acid synthesis, which is crucial for viral replication and cell proliferation .

Biochemical Pathways

The compound's mechanism can lead to significant cellular effects. For instance, it has been shown to inhibit viral replication, thereby reducing viral loads in infected cells. This action suggests potential applications in antiviral therapies.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, compounds derived from pyrazole scaffolds have shown IC50 values as low as 0.28 µM against cancer cell lines such as MCF7 and A549 .
  • Anti-inflammatory Properties : Research indicates that related pyrazole compounds possess anti-inflammatory properties with IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance, some derivatives displayed IC50 values ranging from 60.56 to 69.15 μg/mL against inflammatory pathways .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar pyrazole derivatives:

CompoundActivity TypeIC50 Value (µM)Reference
(5-fluoro-1H-pyrazol-3-yl)methanamine HClAnticancer0.28
(5-fluoro-3-phenyl-1H-pyrazole-4-carboxylic acid)Anticancer0.46
(5-fluoro-1H-pyrazol-3-yl)acetic acidAnti-inflammatory54.65
N-(1-{1-[4-nitrophen]-3-phenylyl}methylene)-2-chlorobenzohydrazideAnticancer3.79

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

  • Anticancer Screening : A study evaluated the anticancer potential of various pyrazole derivatives against MCF7 and A549 cell lines, revealing that certain compounds exhibited significant cytotoxicity with IC50 values below 0.5 µM, indicating strong potential for development as anticancer agents .
  • Anti-inflammatory Assays : Another study assessed the anti-inflammatory activity of pyrazole derivatives using animal models, demonstrating that some compounds significantly reduced edema and inflammation markers compared to control groups .

Q & A

Q. What are the critical safety protocols for handling this hydrochloride salt in aqueous solutions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during dissolution.
  • PPE : Acid-resistant gloves and goggles to prevent skin/eye contact.
    Safety data sheets for related compounds emphasize these precautions .

Comparative Analysis

Q. How do structural analogs with trifluoromethyl or bromo substituents differ in reactivity and bioactivity?

  • Methodological Answer :
  • Trifluoromethyl analogs : Higher lipophilicity improves membrane permeability but may reduce solubility.
  • Bromo analogs : Serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify derivatives.
    Biological assays show fluorine’s superiority in target engagement over bulkier halogens .

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